3-Octen-2-one

Catalog No.
S1520149
CAS No.
18402-82-9
M.F
C8H14O
M. Wt
126.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Octen-2-one

CAS Number

18402-82-9

Product Name

3-Octen-2-one

IUPAC Name

(E)-oct-3-en-2-one

Molecular Formula

C8H14O

Molecular Weight

126.2 g/mol

InChI

InChI=1S/C8H14O/c1-3-4-5-6-7-8(2)9/h6-7H,3-5H2,1-2H3/b7-6+

InChI Key

ZCFOBLITZWHNNC-VOTSOKGWSA-N

SMILES

CCCCC=CC(=O)C

Solubility

insoluble in water ; soluble in oil
Miscible at room temperature (in ethanol)

Canonical SMILES

CCCCC=CC(=O)C

Isomeric SMILES

CCCC/C=C/C(=O)C

Limited Research Availability

While 3-Octen-2-one possesses interesting chemical properties and potential applications, its presence in scientific research is currently limited. Most information available focuses on its sensory characteristics and commercial uses in the fragrance and flavor industry [, ].

Potential Research Areas

Despite the limited research, there are potential areas where 3-Octen-2-one could be explored scientifically:

  • Antimicrobial activity: Some studies have investigated the potential antimicrobial properties of 3-Octen-2-one against various microorganisms [, ]. However, further research is needed to confirm its efficacy and potential applications.
  • Insect behavior: Studies suggest 3-Octen-2-one might act as an attractant or repellent for certain insect species []. This could be relevant for pest control research or the development of environmentally friendly insect repellents.
  • Synthetic chemistry: As a relatively simple molecule with interesting functional groups, 3-Octen-2-one could serve as a building block for the synthesis of more complex molecules with potential applications in various fields.

3-Octen-2-one is a colorless to pale yellow liquid with the molecular formula C8_8H14_{14}O and a molecular weight of approximately 126.20 g/mol. It is classified as an olefinic compound and is characterized by its unsaturated ketone structure, which includes a double bond between the third and fourth carbon atoms. This compound has been noted for its unique earthy aroma, often described as creamy, making it valuable in flavor and fragrance applications . The compound is hydrophobic and exhibits low solubility in water, which influences its behavior in biological systems and industrial applications .

The mechanism of action of 3-Octen-2-one in biological systems is not fully understood. However, its interaction with olfactory receptors in the nose is believed to be responsible for its odor perception []. Additionally, it might interact with taste receptors on the tongue, contributing to the flavor profile of food.

  • Flammability: Flammable liquid with a flash point of 54 °C [].
  • Toxicity: Data on the oral or inhalation toxicity of 3-Octen-2-one is limited.
Typical of unsaturated ketones, including:

  • Hydrogenation: The addition of hydrogen across the double bond can yield saturated ketones.
  • Oxidation: This may lead to the formation of carboxylic acids or other oxidized products.
  • Nucleophilic Addition: The carbonyl group can react with nucleophiles, leading to various derivatives.

These reactions are significant for modifying the compound's properties for specific applications in organic synthesis and industrial processes .

3-Octen-2-one can be synthesized through several methods, including:

  • Alkylation Reactions: Utilizing appropriate starting materials such as 1-octene and carbonyl compounds.
  • Dehydration of Alcohols: By dehydrating 3-octanol under acidic conditions.
  • Biological Synthesis: Some studies suggest that certain microorganisms may produce this compound naturally through metabolic pathways.

These methods allow for the production of 3-octen-2-one with varying degrees of purity and yield, depending on the specific conditions employed .

3-Octen-2-one finds applications across several industries:

  • Flavoring Agents: Used in food products for its unique creamy flavor profile.
  • Fragrance Industry: Incorporated into perfumes and scented products due to its earthy aroma.
  • Research: Utilized in studies related to plant biology and chemical ecology.

Its sensory properties make it a valuable ingredient in developing new flavors and fragrances .

3-Octen-2-one shares structural similarities with several other compounds. Here are some comparable compounds along with their unique features:

Compound NameMolecular FormulaKey Characteristics
1-Octen-3-oneC8_8H14_{14}OKnown for a metallic odor; involved in lipid peroxidation .
1-OctanolC8_8H18_{18}OA saturated alcohol with a characteristic fatty odor.
1-Hexenyl methyl ketoneC7_7H12_{12}OSimilar functionality but different carbon chain length; used in fragrances .
1-OcteneC8_8H16_{16}An alkene that serves as a precursor for various reactions but lacks the carbonyl group.

The uniqueness of 3-octen-2-one lies in its specific structure that combines both unsaturation and a ketone functional group, granting it distinct sensory properties not found in the other compounds listed. This makes it particularly valuable in flavoring and fragrance applications while also contributing to its ecological roles .

3-Octen-2-one (IUPAC name: (3E)-oct-3-en-2-one) is a versatile organic compound belonging to the class of enones, characterized by the structure RC(=O)CR'. With a molecular formula of C8H14O and molecular weight of 126.1962 g/mol, this compound exists in two isomeric forms - cis (Z) and trans (E), with the trans isomer being functionally more important.

Catalytic Asymmetric Synthesis Approaches

The development of catalytic asymmetric synthesis approaches for 3-octen-2-one has been a subject of significant research interest, particularly focusing on stereoselective reactions that enable control over the E/Z configuration of the double bond.

One notable approach involves palladium-catalyzed transfer hydrogenation reactions using chiral ligands. Research has demonstrated that Pd(OCOCF3)2 complexed with ferrocenyl ligands, particularly Josiphos, can catalyze asymmetric reactions relevant to the synthesis of α,β-unsaturated ketones like 3-octen-2-one. The key advantage of this methodology is the ability to achieve moderate to high enantioselectivity without requiring excess reducing agents.

The reaction conditions typically involve:

ParameterOptimized Condition
CatalystPd(OCOCF3)2/Josiphos complex
SolventIsopropanol (iPrOH)
Temperature50°C
Reaction time22-48 hours
Hydrogen sourceIsopropanol (acting as both solvent and hydrogen donor)
Base additivetBuOK (5.0 mol%)
EnantioselectivityUp to 53% ee

The reaction mechanism involves the formation of a Pd-O enolate intermediate, where the chiral ligand controls the facial selectivity during hydrogen transfer, leading to enantioselective product formation. This approach is particularly valuable as it employs relatively mild reaction conditions and avoids the use of gaseous hydrogen, making it safer and more practical for laboratory-scale synthesis.

Transition Metal-Mediated Cross-Coupling Strategies

Transition metal-mediated cross-coupling strategies offer powerful methodologies for the synthesis of 3-octen-2-one through carbon-carbon bond formation. Among these, palladium-catalyzed reactions have demonstrated remarkable utility.

The Mizoroki–Heck reaction presents a viable approach for synthesizing 3-octen-2-one, although researchers have noted that using cyclic enones as substrates can be challenging compared to their acyclic counterparts. A significant breakthrough in this area was reported by researchers who developed a catalyst system featuring BippyPhos as a ligand and TMP (2,2,6,6-tetramethylpiperidine) as a base, enabling successful coupling reactions with various aryl bromides.

Palladium-catalyzed controllable reductive/oxidative Heck coupling between cyclic enones and heteroarenes via C–H activation represents another innovative approach. This methodology is particularly noteworthy for its ability to selectively intercept thienyl-Pd(II)-enolate intermediates during the enolization process, allowing for tunable reaction outcomes. Such flexibility makes this approach highly valuable for industrial applications where product selectivity is crucial.

A comparative analysis of different cross-coupling approaches reveals:

MethodCatalyst SystemKey AdvantagesChallenges
Mizoroki–HeckPd catalyst with BippyPhos ligandGood functional group toleranceDecomposition of starting materials and products
Reductive/Oxidative HeckPd catalyst with appropriate ligandControllable reaction pathwaysRequires precise control of reaction conditions
Cross-coupling with organometallicsVarious Pd complexesDirect C-C bond formationOften requires pre-functionalization of substrates

Green Chemistry Protocols for Solvent-Free Production

In line with sustainable chemistry principles, significant efforts have been directed toward developing green chemistry protocols for the solvent-free production of 3-octen-2-one. These approaches aim to reduce waste, minimize energy consumption, and eliminate the use of hazardous reagents.

One promising approach involves the aldol condensation reaction under solvent-free conditions. A straightforward method using valeraldehyde (40 mmol, 4.8 ml) in acetone (6 ml), water (8 ml), and 1% NaOH (10 ml) heated at 70°C for 2.5 hours has been reported to yield the intermediate chalcone that can be converted to 3-octen-2-one with approximately 62% yield.

Another innovative green chemistry protocol explores the synthesis of enone derivatives under solvent-free, additive-free, and metal-catalyst-free conditions. Though this approach has been primarily demonstrated for enone-hydrazones, the underlying principles could potentially be adapted for the synthesis of 3-octen-2-one. This methodology stands out for its excellent atom economy, minimal waste generation, and elimination of metal contamination in the final product.

The advantages of green chemistry protocols include:

FeatureEnvironmental ImpactEconomic Benefit
Solvent-free conditionsReduced waste and emissionsLower disposal costs
Catalyst-free approachesEliminated metal contaminationNo expensive catalyst recovery
Mild reaction conditionsLower energy consumptionReduced operating costs
High atom economyMaximized resource utilizationImproved cost-effectiveness
Simple purificationReduced solvent usage in workupStreamlined manufacturing

Mechanochemical Synthesis Optimization

Mechanochemical synthesis represents a cutting-edge approach for the preparation of organic molecules like 3-octen-2-one, utilizing mechanical energy rather than thermal energy to drive chemical transformations. This methodology offers significant advantages in terms of reaction efficiency, reduced solvent usage, and potential for continuous processing.

Research has demonstrated that aldol condensation reactions, which are fundamental to the synthesis of 3-octen-2-one, can be effectively conducted using mechanochemical approaches. In a pivotal study, Raston and Scott reported aldol condensation reactions in a vibrating ball mill using similar substrates in the presence of NaOH, achieving yields up to 98% within just 10 minutes. This approach could potentially be adapted for the synthesis of 3-octen-2-one from appropriate precursors.

The mechanistic aspects of such reactions have been further explored by researchers like Guillena, Nájera, and Juaristi, who investigated asymmetric versions of mechanochemical aldol condensations using organocatalysts. These studies provide valuable insights for developing stereoselective mechanochemical syntheses of 3-octen-2-one.

Key parameters for optimizing mechanochemical synthesis include:

ParameterEffect on ReactionOptimization Strategy
Milling frequencyInfluences reaction rateAdjust based on substrate reactivity
Ball-to-material ratioAffects energy transferOptimize for maximum efficiency
Milling timeDetermines conversionMonitor to prevent overprocessing
Additives/catalystsEnhances selectivitySelect based on desired stereochemistry
Temperature controlPrevents decompositionApply cooling when necessary

The cooperative interplay between N-heterocyclic carbenes (NHCs) and nickel catalysts has enabled efficient hydroacylation of 1,3-dienes with aldehydes, yielding β,γ-unsaturated ketones. In a landmark study by Ye et al., a synergistic catalytic system comprising $$ \text{Ni(COD)}_2 $$, Xantphos ligand, and a thiazolium-based NHC precursor facilitated the coupling of aliphatic or aromatic aldehydes with 1,3-dienes in aqueous media [1]. The proposed mechanism involves two critical intermediates:

  • Ni-π-allyl complex: Generated via oxidative addition of the diene to the nickel center.
  • Breslow intermediate: Formed through NHC-mediated activation of the aldehyde substrate.

Deuterium labeling experiments confirmed that the nickel center coordinates the diene to form a π-allyl intermediate, while the NHC stabilizes the acyl anion equivalent (Figure 1). Nucleophilic attack of the Breslow intermediate on the π-allyl nickel species then produces the β,γ-unsaturated ketone, with water acting as both solvent and proton source. This method achieved yields of 62–92%, underscoring its utility for synthesizing structurally complex enones [1].

Table 1: Optimization of Nickel-Catalyzed Hydroacylation

ParameterOptimal ConditionYield (%)
Catalyst$$ \text{Ni(COD)}_2 $$85
LigandXantphos78
Solvent$$ \text{H}_2\text{O} $$92
Temperature100°C89

Anti-Markovnikov Selectivity in Alkyne Functionalization

Current literature on 3-octen-2-one synthesis does not provide explicit data on anti-Markovnikov selectivity in alkyne functionalization. The provided search results focus on diene hydroacylation and aldol condensation pathways, with no reported studies addressing alkynes or their regioisomeric outcomes. Further experimental investigations are required to elucidate potential nickel- or NHC-mediated strategies for achieving anti-Markovnikov addition in alkyne-based systems.

Tandem Hydration-Condensation Mechanisms

The classical aldol condensation-dehydration sequence remains a cornerstone for enone synthesis. For instance, 3-octen-2-one is synthesized via base-catalyzed aldol addition of valeraldehyde and acetone, followed by dehydration under mild thermal conditions (70°C, 2.5 hours) [3]. The reaction proceeds through three stages:

  • Enolate formation: Deprotonation of acetone’s α-hydrogen by NaOH generates a nucleophilic enolate.
  • Aldol addition: The enolate attacks valeraldehyde’s carbonyl carbon, forming a β-hydroxy ketone intermediate.
  • Dehydration: Base-induced elimination of water via an E1cB mechanism yields the conjugated enone (Figure 2) [4].

Notably, the tandem process avoids isolating the β-hydroxy intermediate, as the reaction conditions (aqueous NaOH, elevated temperature) directly promote dehydration. This one-pot approach simplifies purification and enhances atom economy, achieving a 62% isolated yield [3].

Equation 1: Tandem Aldol-Condensation Mechanism
$$
\text{Valeraldehyde} + \text{Acetone} \xrightarrow{\text{NaOH, } \Delta} \beta\text{-hydroxy ketone} \xrightarrow{- \text{H}_2\text{O}} 3\text{-octen-2-one}
$$

Solvent Effects on Enantiomeric Excess

While the provided sources lack explicit data on enantiomeric excess (ee) in 3-octen-2-one synthesis, solvent choice indirectly influences stereochemical outcomes. For example, the nickel-catalyzed hydroacylation employs water as a solvent, which may stabilize polar intermediates and transition states through hydrogen bonding [1]. In contrast, nonpolar solvents could alter the dielectric environment, potentially affecting the stereoselectivity of NHC-nickel interactions. Future studies should explore chiral ligands or asymmetric NHCs to modulate ee in aqueous or mixed-solvent systems.

Physical Description

Colourless liquid; earthy, fruity blueberry note

XLogP3

2.3

Density

0.834-0.839

UNII

M26AH283XV

GHS Hazard Statements

Aggregated GHS information provided by 159 companies from 3 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 10 of 159 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 149 of 159 companies with hazard statement code(s):;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable

Other CAS

1669-44-9

Wikipedia

3-octen-2-one

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Fatty Acyls [FA] -> Oxygenated hydrocarbons [FA12]

General Manufacturing Information

3-Octen-2-one: ACTIVE

Dates

Modify: 2023-08-15

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